molecular formula C16H8F6O4 B13665896 Bis[2-(trifluoromethyl)benzoyl] Peroxide

Bis[2-(trifluoromethyl)benzoyl] Peroxide

Cat. No.: B13665896
M. Wt: 378.22 g/mol
InChI Key: JRCKXKDOCDYUNQ-UHFFFAOYSA-N
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Description

Bis[2-(trifluoromethyl)benzoyl] Peroxide is an organic peroxide compound known for its utility in various chemical reactions, particularly as a radical initiator in polymerization processes. This compound is characterized by the presence of two trifluoromethyl groups attached to benzoyl peroxide, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(trifluoromethyl)benzoyl] Peroxide typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetone, and the product is purified through recrystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, often involving temperature control and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(trifluoromethyl)benzoyl] Peroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include trifluoromethylated benzoyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Bis[2-(trifluoromethyl)benzoyl] Peroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2-(trifluoromethyl)benzoyl] Peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals initiate various chemical reactions by abstracting hydrogen atoms or adding to unsaturated bonds. The molecular targets include unsaturated hydrocarbons and other reactive species, leading to the formation of new chemical bonds and products[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(trifluoromethyl)benzoyl] Peroxide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct reactivity and stability compared to other peroxides. This makes it particularly valuable in applications requiring high thermal stability and specific radical generation properties .

Properties

Molecular Formula

C16H8F6O4

Molecular Weight

378.22 g/mol

IUPAC Name

[2-(trifluoromethyl)benzoyl] 2-(trifluoromethyl)benzenecarboperoxoate

InChI

InChI=1S/C16H8F6O4/c17-15(18,19)11-7-3-1-5-9(11)13(23)25-26-14(24)10-6-2-4-8-12(10)16(20,21)22/h1-8H

InChI Key

JRCKXKDOCDYUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

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